Wilforine

Catalog No.
S593491
CAS No.
11088-09-8
M.F
C43H49NO18
M. Wt
867.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Wilforine

CAS Number

11088-09-8

Product Name

Wilforine

IUPAC Name

[(1R,3S,15R,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate

Molecular Formula

C43H49NO18

Molecular Weight

867.8 g/mol

InChI

InChI=1S/C43H49NO18/c1-21-16-17-29-28(15-12-18-44-29)39(52)55-19-40(7)30-31(56-23(3)46)35(58-25(5)48)42(20-54-22(2)45)36(59-26(6)49)32(60-38(51)27-13-10-9-11-14-27)34(61-37(21)50)41(8,53)43(42,62-40)33(30)57-24(4)47/h9-15,18,21,30-36,53H,16-17,19-20H2,1-8H3/t21-,30+,31+,32-,33+,34-,35+,36-,40-,41-,42+,43-/m1/s1

InChI Key

ZOCKGJZEUVPPPI-NCHBRQRASA-N

SMILES

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Synonyms

wilforine

Canonical SMILES

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Isomeric SMILES

C[C@@H]1CCC2=C(C=CC=N2)C(=O)OC[C@@]3([C@H]4[C@@H]([C@@H]([C@]5([C@@H]([C@@H]([C@H]([C@@]([C@@]5([C@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Wilforine is an alkaloid derived from the plant Tripterygium wilfordii, a member of the Celastraceae family. It was first isolated in 1952 and has since been recognized for its complex structure and significant biological properties. Wilforine is characterized as an ester alkaloid, structurally related to another compound, wilfordine, differing primarily by the presence of a hydroxy group in its bridging ligand . The chemical formula of wilforine has not been definitively established, but it is known to contain multiple functional groups that contribute to its reactivity and biological activity.

One of the most intriguing aspects of Wilforine is its potential to inhibit P-glycoprotein (P-gp) []. P-gp is a transporter protein that pumps drugs out of cells, reducing their effectiveness. By inhibiting P-gp, Wilforine could potentially enhance the bioavailability of other drugs [].

Furthermore, studies suggest Wilforine may possess anti-inflammatory and anti-fibrotic properties []. However, the exact mechanisms underlying these effects require further investigation.

Wilforine is a natural compound found in the plant Tripterygium wilfordii (also known as Thunder God Vine) []. This specific plant has a long history of use in traditional Chinese medicine for various ailments []. Wilforine has garnered significant scientific research interest due to its diverse range of potential therapeutic properties, including:

Anti-inflammatory and Immunomodulatory Effects

Wilforine exhibits potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators and promoting the activity of anti-inflammatory pathways [, ]. Additionally, Wilforine has been shown to modulate the immune system by regulating the activity of immune cells, potentially offering therapeutic benefits for autoimmune diseases [].

Anti-fibrotic Activity

Fibrosis is the excessive deposition of collagenous scar tissue, which can impair organ function. Wilforine has demonstrated promising anti-fibrotic properties in various studies, suggesting its potential application in treating fibrotic diseases affecting the liver, lungs, kidneys, and other organs [, ].

Neuroprotective Potential

Wilforine has shown neuroprotective effects in preclinical studies, potentially offering benefits for neurodegenerative diseases like Alzheimer's and Parkinson's disease []. These effects are attributed to Wilforine's ability to reduce oxidative stress, promote neuronal survival, and modulate neuroinflammation.

Typical of alkaloids. These include:

  • Oxidation: Wilforine can undergo oxidation reactions, which may alter its functional groups and affect its biological activity.
  • Reduction: The compound can also be reduced, potentially leading to different derivatives with varying properties.
  • Substitution Reactions: Wilforine can engage in substitution reactions, where functional groups are replaced by other atoms or groups, modifying its chemical behavior.

These reactions are essential for understanding how wilforine can be modified for various applications.

Wilforine exhibits notable biological activities, particularly in pharmacology and entomology:

  • Cytotoxicity: Research indicates that wilforine can induce cytotoxic effects in certain cell lines, such as HepG2 liver cancer cells. This suggests potential applications in cancer therapy .
  • Insecticidal Properties: Wilforine has been studied for its insecticidal effects against pests like Mythimna separata. It affects calcium signaling pathways in insect muscle tissues, leading to significant physiological changes and mortality in treated insects .

These activities highlight wilforine's potential as both a therapeutic agent and a natural pesticide.

The synthesis of wilforine can be approached through several methods:

  • Extraction from Natural Sources: The primary method involves extracting wilforine from Tripterygium wilfordii using solvents like ethanol or methanol. This method capitalizes on the natural abundance of the compound in the plant.
  • Chemical Synthesis: While specific synthetic routes for wilforine have not been extensively documented, similar alkaloids often undergo multi-step synthetic processes involving alkylation, oxidation, and cyclization reactions to achieve the desired structure.
  • Biotechnological Approaches: Advances in biotechnological methods may allow for the biosynthesis of wilforine using genetically modified organisms or plant cell cultures, providing a sustainable production pathway.

Wilforine's diverse biological activities lend it to several applications:

  • Pharmaceuticals: Due to its cytotoxic properties, wilforine shows promise as a candidate for developing anticancer drugs.
  • Agriculture: Its insecticidal properties make it a potential natural pesticide, offering an alternative to synthetic chemicals in pest management strategies.
  • Traditional Medicine: In traditional Chinese medicine, extracts containing wilforine are used for their anti-inflammatory and immunomodulatory effects .

Studies on the interactions of wilforine with biological systems have revealed significant insights:

  • Pharmacokinetics: Research indicates that wilforine can serve as both a quality marker (Q-marker) and a pharmacokinetic marker (PK-marker) for formulations of Tripterygium glycosides, helping standardize herbal products .
  • Mechanism of Action: In insects, wilforine alters calcium signaling pathways through ryanodine receptor modulation, indicating a specific target site that could be exploited for developing new insecticides .

These interaction studies are crucial for understanding how wilforine operates within biological systems and its potential therapeutic roles.

Wilforine shares structural similarities with several other alkaloids derived from Tripterygium wilfordii and related species. Here are some comparable compounds:

Compound NameStructural FeaturesBiological Activity
WilfordineSimilar structure without hydroxy groupCytotoxicity; potential anticancer
WilforgineHydroxy group presentCytotoxicity; less potent than wilforine
WilfortrineRelated polyhydroxy coreInsecticidal properties
WilforzineSimilar core structureLimited studies on bioactivity

Wilforine is unique due to its specific hydroxy group configuration and its pronounced insecticidal activity compared to its analogs. This uniqueness positions it as a valuable compound in both pharmacological and agricultural contexts.

XLogP3

2.2

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

1

Exact Mass

867.29496371 g/mol

Monoisotopic Mass

867.29496371 g/mol

Heavy Atom Count

62

Wikipedia

Wilforine

Dates

Modify: 2023-08-15

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